(-)-Corlumine

描述

(-)-Corlumine is a naturally occurring alkaloid known for its unique chemical structure and biological activities. It is derived from the plant species Corydalis, which is commonly found in East Asia. The compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of neurology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corlumine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the core structure: This involves the construction of the tetrahydroisoquinoline core through a Pictet-Spengler reaction.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or total synthesis. The extraction process includes:

Harvesting: Collection of Corydalis plants.

Extraction: Solvent extraction of the alkaloid from the plant material.

Purification: Crystallization and chromatographic techniques to isolate this compound.

化学反应分析

Types of Reactions: (-)-Corlumine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

科学研究应用

Pharmacological Applications

Recent studies have highlighted several key applications of (-)-Corlumine:

- Antitumor Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Case Studies

Several case studies have explored the applications of this compound:

- Case Study 1 : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent activity against these cancer cells .

- Case Study 2 : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential as a therapeutic agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other isoquinoline alkaloids:

| Biological Activity | This compound | Other Isoquinoline Alkaloids |

|---|---|---|

| Antitumor | Yes | Yes |

| Antibacterial | Yes | Yes |

| Antifungal | Yes | Yes |

| Neuroprotective | Yes | Limited |

| Anti-inflammatory | Yes | Variable |

作用机制

(-)-Corlumine exerts its effects by interacting with specific molecular targets in the brain. It primarily acts on dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter release. The compound’s ability to bind to these receptors and alter their function is key to its therapeutic potential. Additionally, this compound may affect other signaling pathways involved in neuronal function and plasticity.

相似化合物的比较

L-Tetrahydropalmatine: Another alkaloid from Corydalis species with similar neurological effects.

Berberine: An isoquinoline alkaloid with a broader range of biological activities.

Tetrahydroberberine: A derivative of berberine with similar pharmacological properties.

Uniqueness: (-)-Corlumine is unique due to its specific stereochemistry and its potent effects on dopamine and serotonin receptors. Unlike other similar compounds, this compound has shown a higher affinity for these receptors, making it a more effective modulator of neurotransmitter systems.

生物活性

(-)-Corlumine is a phthalideisoquinoline alkaloid isolated from the plant Fumaria parviflora. This compound has garnered attention due to its diverse biological activities, which include antitumor, antibacterial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

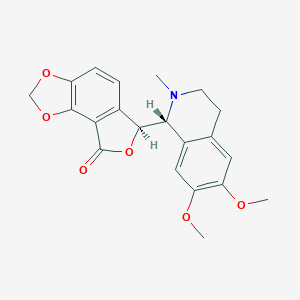

Chemical Structure and Properties

This compound is characterized by its unique phthalideisoquinoline structure, which contributes to its biological activity. The compound's molecular formula is , and it features a complex arrangement that allows for interactions with various biological targets.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance, in assays with various cancer cell lines, this compound displayed IC50 values ranging from 5.1 μM to 7.6 μM against gastric cancer cells (MGC-803 and HGC-27) .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MGC-803 | 5.1 |

| HGC-27 | 7.6 |

| Other Lines | <20 |

These findings suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells, as indicated by increased Bax/Bcl-2 ratios and inhibition of cell migration .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have indicated that it possesses activity against several bacterial strains, contributing to its potential as an antimicrobial agent. Specific mechanisms of action include disruption of bacterial cell membranes and inhibition of bacterial protein synthesis.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems further underscores its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Case Study 1 : In a study assessing the effects of this compound on oxidative stress in neuronal cultures, significant reductions in reactive oxygen species (ROS) were observed. This suggests a protective role against oxidative damage associated with neurodegenerative diseases.

- Case Study 2 : A pharmacokinetic study demonstrated that this compound has favorable absorption characteristics, indicating potential for effective delivery in therapeutic applications.

属性

IUPAC Name |

(6S)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDGAZFTAUFFQH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79082-64-7 | |

| Record name | (-)-Corlumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-Corlumine?

A1: this compound possesses the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol. [, , , ]

Q2: Which plant species are known to contain this compound?

A2: this compound has been identified in several plant species, including Fumaria bastardii, Corydalis meifolia, Corydalis scouleri, Fumaria parviflora, Corydalis govaniana, Corydalis nobilis, Corydalis sibirica, Dicentra cucullaria, and Corydalis thyrsiflora. [, , , , , , , , , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers often employ Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) to elucidate the structure and confirm the identity of this compound. [, ]

Q4: Has the synthesis of this compound been achieved?

A4: Yes, (+/-)-Corlumine has been successfully synthesized using dimethylaminomethyleneisobenzofuranones reacting with alkoxyphenylethylamines. N-methylation then yields the naturally occurring phthalideisoquinoline alkaloids. [] Furthermore, asymmetric synthesis of (+)-Corlumine has been demonstrated through the use of chiral 1-magnesiotetrahydroisoquinolyloxazolines reacting with aldehydes. [, ] These synthetic approaches offer valuable tools for further investigation of this compound and its analogs.

Q5: Are there any preliminary findings regarding the pharmacological activities of this compound?

A5: While research is ongoing, some studies suggest that (+)-cavidine, protopine, and (+)-Corlumine, among other alkaloids, isolated from Corydalis meifolia exhibited spasmolytic activity. [, ] Further research is necessary to fully understand the pharmacological potential of this compound and its mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。